Cas no 1214366-96-7 (Ethyl 2,6-difluoro-3-hydroxybenzoate)

Ethyl 2,6-difluoro-3-hydroxybenzoate 化学的及び物理的性質
名前と識別子
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- ethyl 2,6-difluoro-3-hydroxybenzoate
- Ethyl 2,6-difluoro-3-hydroxybenzoate
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- インチ: 1S/C9H8F2O3/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4,12H,2H2,1H3
- InChIKey: KTBYPDWXBQMRQI-UHFFFAOYSA-N
- SMILES: FC1C(=CC=C(C=1C(=O)OCC)F)O
計算された属性
- 精确分子量: 202.04415044 g/mol
- 同位素质量: 202.04415044 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- XLogP3: 2
- 分子量: 202.15
Ethyl 2,6-difluoro-3-hydroxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019100006-1g |
Ethyl 2,6-difluoro-3-hydroxybenzoate |
1214366-96-7 | 97% | 1g |
$760.20 | 2023-09-04 |
Ethyl 2,6-difluoro-3-hydroxybenzoate 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Ethyl 2,6-difluoro-3-hydroxybenzoateに関する追加情報
Ethyl 2,6-Difluoro-3-Hydroxybenzoate: A Comprehensive Overview
Ethyl 2,6-difluoro-3-hydroxybenzoate (CAS No. 1214366-96-7) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug development and advanced materials. The Ethyl 2,6-difluoro-3-hydroxybenzoate structure consists of a benzoate ester with fluorine substituents at the 2 and 6 positions and a hydroxyl group at the 3 position. This arrangement imparts distinct electronic and steric properties, making it a valuable molecule for various research and industrial purposes.
Recent studies have highlighted the Ethyl 2,6-difluoro-3-hydroxybenzoate compound's role in medicinal chemistry. Researchers have explored its potential as a lead compound for developing new drugs targeting specific biological pathways. For instance, its ability to modulate enzyme activity or interact with cellular receptors has been investigated in preclinical models. These findings underscore the importance of understanding the Ethyl 2,6-difluoro-3-hydroxybenzoate structure-function relationship to optimize its therapeutic potential.
In addition to its pharmacological applications, Ethyl 2,6-difluoro-3-hydroxybenzoate has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors or light-emitting diodes (LEDs). Recent advancements in synthetic methods have enabled the scalable production of this compound, facilitating its integration into next-generation materials. The ability to tailor its properties through chemical modifications further enhances its versatility in this field.
The synthesis of Ethyl 2,6-difluoro-3-hydroxybenzoate involves a series of well-established organic reactions. Starting from fluorobenzene derivatives, researchers employ nucleophilic aromatic substitution or Friedel-Crafts alkylation to introduce the necessary substituents. The hydroxyl group at the 3 position is typically introduced via hydrolysis or oxidation reactions. These methods ensure high purity and structural integrity, which are critical for downstream applications.
From an environmental standpoint, the ecological impact of Ethyl 2,6-difluoro-3-hydroxybenzoate has been a topic of recent research. Studies have assessed its biodegradability and toxicity under various conditions. Results indicate that while the compound exhibits moderate persistence in certain environments, it does not pose significant risks to aquatic life at typical exposure levels. These findings are crucial for guiding safe handling and disposal practices.
Looking ahead, the future of Ethyl 2,6-difluoro-3-hydroxybenzoate lies in leveraging emerging technologies for enhanced functionality. Advances in computational chemistry are enabling researchers to predict and design novel derivatives with improved properties. Additionally, green chemistry approaches are being explored to develop more sustainable synthesis pathways for this compound.
In conclusion, Ethyl 2,6-difluoro-3-hydroxybenzoate (CAS No. 1214366-96-7) stands as a testament to the interdisciplinary nature of modern chemistry. Its applications span medicine, materials science, and environmental studies, making it a subject of ongoing research and innovation. As our understanding of this compound deepens, so too does its potential to contribute to advancements across diverse scientific domains.
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